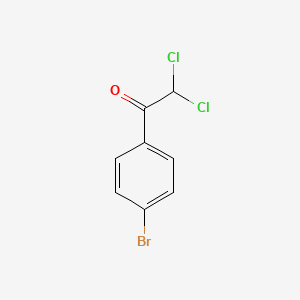

1-(4-Bromophenyl)-2,2-dichloroethanone

描述

1-(4-Bromophenyl)-2,2-dichloroethanone (CAS: Not explicitly provided in evidence; molecular formula: C₈H₅BrCl₂O) is a halogenated aromatic ketone featuring a 4-bromophenyl group attached to a dichloro-substituted ethanone moiety. This compound is structurally characterized by its electron-withdrawing substituents (Br and Cl), which influence its reactivity, solubility, and intermolecular interactions.

Its crystal structure, if analogous to related compounds (e.g., 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone), may exhibit stabilization through weak intermolecular interactions such as C–H⋯O, C–H⋯Cl, and C–H⋯Br hydrogen bonds .

属性

CAS 编号 |

7716-86-1 |

|---|---|

分子式 |

C8H5BrCl2O |

分子量 |

267.93 g/mol |

IUPAC 名称 |

1-(4-bromophenyl)-2,2-dichloroethanone |

InChI |

InChI=1S/C8H5BrCl2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H |

InChI 键 |

LZLOFHDNIIKBIU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(=O)C(Cl)Cl)Br |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

1-(4-Bromophenyl)-2,2-dichloroethanone is primarily utilized in the synthesis of bioactive compounds. Its structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug development.

Synthesis of Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shown promising results against various microbial strains. These derivatives are synthesized through the bromination of 1-(4-bromophenyl)ethanone followed by nucleophilic substitution reactions.

Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies suggest that halogenated compounds similar to this compound can induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several cancer cell lines, although specific data on this compound is still limited.

Environmental Applications

The environmental impact and degradation pathways of halogenated compounds like this compound are critical areas of study.

Biodegradation Studies

Research involving the biodegradation of similar compounds has shown that certain bacterial strains can effectively degrade halogenated organic pollutants. For example, Ralstonia eutropha has been noted for its ability to degrade chlorinated compounds aerobically, suggesting that similar pathways may exist for the degradation of this compound . Understanding these pathways is essential for assessing the environmental risks associated with its use.

The common synthetic route involves:

- Bromination of 1-(4-chlorophenyl)ethanone using brominating agents.

- Chlorination to introduce the dichloro group.

These reactions can be performed under controlled conditions to optimize yield and purity.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives synthesized from this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental degradation of similar chlorinated compounds indicated that microbial degradation could reduce the persistence of these pollutants in ecosystems. Studies showed that specific strains could metabolize these compounds effectively, leading to lower toxicity levels in contaminated environments .

Conclusion and Future Directions

The applications of this compound span medicinal chemistry and environmental science, highlighting its versatility as a synthetic intermediate and its potential impact on health and ecosystems. Future research should focus on:

- Detailed pharmacological studies to elucidate its mechanisms of action.

- Comprehensive environmental assessments to understand its degradation pathways.

- Exploration of new derivatives with enhanced biological activity.

相似化合物的比较

Key Observations :

- Substituent Position: The position of halogens significantly impacts reactivity. For example, 2-Bromo-1-(2,4-dichlorophenyl)ethanone (2,4-Cl₂ substitution) may exhibit stronger electrophilicity than the 4-Br analog due to ortho/para-directing effects .

Physicochemical Properties

- Melting Points: Halogenated ethanones typically exhibit higher melting points due to strong intermolecular interactions. For example, 1-(6-Bromo-benzoxazin-4-yl)-2,2-dichloroethanone crystallizes in a monoclinic system with a melting point >150°C .

- Solubility: Dichloroethanones are generally lipophilic but may show moderate solubility in acetone or DMSO. Methoxy-substituted derivatives (e.g., ) are more soluble in ethanol or methanol.

准备方法

Reaction Mechanism and Conditions

In a protocol adapted from US10556871B1, chlorination is achieved using phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction proceeds via electrophilic substitution, where POCl₃ generates Cl⁺ ions that attack the alpha-carbon of the ketone. Key parameters include:

-

Temperature : 50–95°C to balance reaction rate and side-product formation.

-

Solvent : Toluene or dichloromethane, which stabilize intermediates and facilitate mixing.

-

Catalyst load : 5–10 mol% AlCl₃ to enhance electrophilicity without promoting ring chlorination.

A representative procedure involves refluxing 1-(4-bromophenyl)ethanone (1.0 equiv) with POCl₃ (2.2 equiv) and AlCl₃ (0.1 equiv) in toluene for 3–6 hours. The product is isolated via aqueous workup, yielding 80–85% purity.

Optimization Challenges

-

Over-chlorination : Excess POCl₃ or prolonged reaction times may lead to trichlorination. Stoichiometric control and incremental reagent addition mitigate this.

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk forming byproducts (e.g., Vilsmeier–Haack complexes).

Friedel–Crafts Acylation Followed by Chlorination

This two-step approach first constructs the ketone backbone via Friedel–Crafts acylation, followed by alpha-chlorination.

Friedel–Crafts Acylation of Bromobenzene

Adapting methodologies from WO2015063726A1, 4-bromobenzene reacts with chloroacetyl chloride in the presence of AlCl₃:

Conditions :

Alpha-Chlorination of the Ketone Intermediate

The intermediate 1-(4-bromophenyl)ethanone undergoes chlorination using sulfuryl chloride (SO₂Cl₂) under radical initiation (e.g., azobisisobutyronitrile, AIBN):

Key parameters :

Oxidation of 1-(4-Bromophenyl)-2,2-Dichloroethanol

A less conventional route involves oxidizing 1-(4-bromophenyl)-2,2-dichloroethanol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) .

Synthesis of the Alcohol Precursor

The alcohol is prepared via Grignard reaction between 4-bromophenylmagnesium bromide and dichloroacetaldehyde:

Challenges :

Oxidation to the Ketone

PCC in dichloromethane selectively oxidizes the alcohol to the ketone without over-oxidizing the dichloro group:

Yield : 60–65% after column chromatography.

Comparative Analysis of Methods

Industrial-Scale Considerations

For bulk production, the Friedel–Crafts route is favored due to its scalability and compatibility with continuous flow reactors. Key optimizations include:

-

Catalyst recycling : Solid acid catalysts (e.g., zeolites) reduce waste.

-

In-line purification : Simulated moving bed (SMB) chromatography enhances purity to >99%.

Emerging Methodologies

Recent advances explore electrochemical chlorination using NaCl electrolytes, which offers greener alternatives by eliminating toxic chlorinating agents. Preliminary studies report 60–70% yields under mild conditions (25°C, 1.5 V) .

常见问题

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-2,2-dichloroethanone?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 6-bromo-3,4-dihydro-2H-1,4-benzoxazine with dichloroacetyl chloride under controlled conditions. The reaction is monitored using TLC, and purification is achieved via recrystallization from petroleum ether/ethyl acetate (5:1 v/v) . Key parameters include temperature (room temperature to 329 K) and stoichiometric control to avoid byproducts.

Q. What spectroscopic techniques are used for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) using KBr pellets or CCl₄/CS₂ solutions .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) reveal aromatic protons (δ 7.2–7.8 ppm) and ketone carbon (δ ~190 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 324.97 for [M]⁺) .

Q. What safety precautions are necessary when handling this compound?

Q. What are the key applications in herbicide research?

The compound acts as a herbicide safener , protecting crops from herbicide toxicity by inducing detoxifying enzymes. Its dichloroacetyl group enhances binding to glutathione-S-transferase (GST) in plants .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the structure of halogenated ethanones?

- Data Collection : Use a Bruker SMART APEX CCD area detector with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .

- Refinement : Employ SHELXL97 for least-squares refinement with full-matrix constraints. Key parameters:

| Parameter | Value |

|---|---|

| Space group | P21/n |

| Unit cell (Å, °) | a=6.8220, b=23.567, c=7.3746; β=93.545 |

| R factor | 0.038 |

| Data-to-parameter ratio | 20.2 |

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

- Scenario : IR suggests a planar C=O group, but crystallography shows slight distortion due to intermolecular interactions.

- Method : Use Hirshfeld surface analysis to quantify intermolecular contacts. For example, Cl···H interactions (27.1% contribution) may distort bond angles .

- Validation : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. How to analyze intermolecular interactions in crystal structures?

- Tools : Mercury CSD for visualizing C—H···O (2.8–3.0 Å), C—H···Cl (3.1–3.3 Å), and C—H···Br (3.4 Å) interactions .

- Quantification : Calculate interaction energies using PIXEL (packing interaction) or CrystalExplorer. For example, C9—H9···O2 (2.86 Å) contributes ~5 kJ/mol to lattice stability .

Methodological considerations in refining crystal structures with high halogen content

- Challenge : Heavy atoms (Br, Cl) cause absorption errors and anisotropic displacement.

- Solution : Apply multi-scan correction (SADABS) and refine anisotropically using SHELXL97. Weighting scheme:

, where . - Validation : Check residual density peaks (<±0.9 eÅ⁻³) and Flack parameter (<0.1) to confirm chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。